Sodium metavanadate dihydrate

Description

Contextualization of Vanadate (B1173111) Compounds in Inorganic Chemistry

Vanadates are anionic coordination complexes of the transition metal vanadium. wikipedia.org The term most often refers to oxoanions where vanadium is in its highest oxidation state, +5. wikipedia.org The simplest vanadate is the tetrahedral orthovanadate ion (VO₄³⁻). wikipedia.orgnih.gov However, vanadium(V) chemistry is characterized by the formation of a wide array of polyoxovanadates, which are condensed species formed by the polymerization of simpler vanadate units in aqueous solution. wikipedia.org The specific ion present in a solution is highly dependent on pH. In strongly acidic solutions (pH < 2), the predominant species is the cationic vanadyl ion, [VO₂(H₂O)₄]⁺. wikipedia.org As the pH increases, a series of complex polyoxovanadates, such as the decavanadate (B1236424) ion ([V₁₀O₂₈]⁶⁻), are formed. wikipedia.org

Sodium metavanadate itself features a polymeric chain structure composed of corner-sharing VO₄ tetrahedra. wikipedia.org These compounds are integral to inorganic chemistry, not only as subjects of structural studies but also as precursors for creating more complex materials, including polyoxometalates with tailored properties. wikipedia.orgvanmotech.com The ability of vanadate to act as an oxidizing agent and its facile interconversion between different oxidation states are fundamental aspects of its chemical reactivity. acs.org

Significance of Hydration States in Alkali Metal Vanadates

The presence of water molecules, or the state of hydration, plays a critical role in the structure and properties of alkali metal vanadates. rsc.org Hydrated alkali metal ions can regulate the formation and crystal structure of vanadate compounds, influencing properties such as interlayer spacing. rsc.org This is particularly significant in the context of materials science, where layered vanadates are explored for applications in energy storage.

Studies have shown that the hydrated radius and mobility of the alkali ion (e.g., Li⁺, Na⁺, K⁺) can lead to different structural outcomes. For instance, hydrated lithium ions can result in a highly disordered vanadate structure with a large interlayer distance, which enhances electrochemical performance in batteries. rsc.org The presence of structural water within the vanadium-oxygen framework can also impact ionic mobility and conductivity. mostwiedzy.plresearchgate.net The dehydration of sodium metavanadate dihydrate to its anhydrous form has been a subject of crystallographic study, revealing structural transformations upon water loss. wikipedia.org Furthermore, solubility studies demonstrate a significant difference in the temperature dependence of solubility between the anhydrous and dihydrate forms of sodium metavanadate, underscoring the thermodynamic impact of hydration. acs.org

Overview of Current Academic Research Trajectories for this compound

Recent academic research on this compound and its anhydrous form spans several key areas, leveraging its unique chemical characteristics.

Energy Storage: A prominent research area is its use as a precursor for cathode materials in next-generation batteries. Scientists are exploring sodium vanadates for aqueous zinc-ion batteries (AZIBs) and sodium-ion batteries (SIBs). researchgate.netmdpi.comnih.gov Research focuses on creating vanadate materials with expanded interlayer spacing and structural vacancies to improve ion transport, leading to higher specific capacity and enhanced cycling stability. rsc.orgmdpi.com

Catalysis: Sodium metavanadate is investigated for its catalytic properties. It has been used to promote silica-supported vanadyl sites for the oxidative dehydrogenation of propane, an important industrial chemical process. sigmaaldrich.com

Materials Synthesis: The compound serves as a versatile starting material. It is used in the simple chemical synthesis of vanadium oxide (V₂O₅) nanoparticles, which have applications in nanotechnology. sigmaaldrich.com It is also a common precursor for the synthesis of complex polyoxometalates, which are large, intricate anions with potential applications in catalysis and materials science. wikipedia.orgvanmotech.com

Biomedical and Toxicological Studies: In the biomedical field, vanadate compounds, including sodium metavanadate, are studied for their potential biological effects. Research has explored their insulin-mimetic properties, which relate to their influence on glucose metabolism. diva-portal.orgnoahchemicals.com Concurrently, toxicological studies investigate the cellular impact of sodium metavanadate, including its potential to induce oxidative stress and its carcinogenic tendencies in immortalized human bronchial epithelial cells. nih.govnih.gov

Interdisciplinary Research Relevance of this compound

The study of this compound extends across multiple scientific disciplines, highlighting its interdisciplinary importance.

Chemistry: In inorganic and materials chemistry, it is a fundamental compound for synthesizing a range of other vanadium compounds, from simple oxides to complex polyoxometalates. wikipedia.orgvanmotech.com Its role in catalysis is also a key area of chemical research. sigmaaldrich.com

Materials Science & Engineering: Researchers in this field utilize sodium metavanadate to develop advanced materials for energy storage, such as high-performance cathodes for aqueous and non-aqueous batteries. researchgate.netmdpi.com Its electrical properties, especially when doped with other metal oxides, are also of interest for applications in electronic components. sigmaaldrich.com

Environmental & Industrial Applications: The compound is used as a corrosion inhibitor in industrial processes like gas scrubbing systems, demonstrating its relevance in environmental engineering and industrial chemistry. vanmotech.comnoahchemicals.com

Life Sciences: In biochemistry and medicine, vanadates are investigated as inhibitors of certain enzymes like ATPases and phosphatases. wikipedia.orgnih.gov This has spurred research into their potential therapeutic applications, alongside necessary investigations into their toxicology. diva-portal.orgnih.gov

Interactive Data Table: Properties of this compound (Data sourced from PubChem and other chemical databases)

| Property | Value |

| Chemical Formula | H₄NaO₅V nih.gov |

| IUPAC Name | sodium;oxido(dioxo)vanadium;dihydrate nih.gov |

| Molecular Weight | 157.96 g/mol nih.gov |

| Appearance | Colorless, monoclinic, prismatic crystals or pale green crystalline powder crystalls.infonoahchemicals.com |

| Crystal System | Orthorhombic crystalls.info |

| Natural Occurrence | Munirite (dihydrate mineral) wikipedia.orgvanmotech.com |

Structure

2D Structure

Properties

IUPAC Name |

sodium;oxido(dioxo)vanadium;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.2H2O.3O.V/h;2*1H2;;;;/q+1;;;;;-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLBBMMTGZHQJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

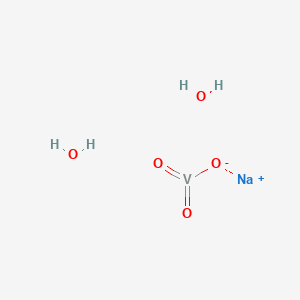

O.O.[O-][V](=O)=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4NaO5V | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Geochemical Aspects of Sodium Metavanadate Dihydrate

Mineralogical Forms and Crystal Structures

Sodium metavanadate exists in both hydrated and anhydrous forms in nature, each with a distinct crystal structure and set of properties.

Munirite is the naturally occurring mineral form of sodium metavanadate dihydrate, with a formula often represented as NaVO₃·~2H₂O or NaVO₃·(2-x)H₂O. mindat.orgunige.chcambridge.org It was first described from a discovery in the Siwalik sandstone in Bhimber, Azad Kashmir, Pakistan. unige.chwebmineral.com Munirite typically appears as colorless to white or apple-green tinged, translucent aggregates of radiating or spherical fibrous crystals. mindat.org It possesses a pearly lustre and is very soft, with a Mohs hardness of 1 to 2. mindat.org

The mineral crystallizes in the monoclinic system, belonging to the 2/m (prismatic) crystal class. mindat.org Its structure is characterized by chains of vanadate (B1173111) polyhedra linked by sodium atoms and water molecules.

Table 1: Crystallographic and Physical Properties of Munirite

| Property | Value | Source(s) |

|---|---|---|

| Formula | NaVO₃·~1.9H₂O | mindat.org |

| Crystal System | Monoclinic | mindat.org |

| Class (H-M) | 2/m - Prismatic | mindat.org |

| Space Group | P2₁/a | mindat.orgwebmineral.com |

| Cell Parameters | a = 16.72(2) Å, b = 3.636(3) Å, c = 8.015(6) Å; β = 111.0(1)° | mindat.org |

| Unit Cell Volume | 454.90 ų | mindat.org |

| Color | Colorless, white, apple-green | mindat.org |

| Lustre | Pearly | mindat.org |

| Hardness (Mohs) | 1 - 2 | mindat.org |

| Specific Gravity | 2.43 (Measured) | mindat.org |

Metamunirite is the anhydrous sodium metavanadate mineral, with the chemical formula NaVO₃. mindat.org It is named for its relationship to munirite, from which it is believed to form through dehydration. handbookofmineralogy.orgcambridge.org This process involves the loss of water molecules without a major disruption of the underlying crystal structure. arizona.edu Metamunirite is an extremely rare mineral found in locations such as the Burro and Deremo-Snyder mines in San Miguel County, Colorado, USA. handbookofmineralogy.org It occurs as clusters of radiating, colorless, needle-like crystals in cavities within vanadium-bearing sandstone. mindat.orghandbookofmineralogy.orgarizona.edu

Metamunirite crystallizes in the orthorhombic system. mindat.orghandbookofmineralogy.org Its structure is composed of zig-zag chains of VO₅ square pyramids. cambridge.orgarizona.edu The transition from the monoclinic munirite to the orthorhombic metamunirite is a key mineralogical transformation.

Table 2: Crystallographic and Physical Properties of Metamunirite

| Property | Value | Source(s) |

|---|---|---|

| Formula | NaVO₃ | mindat.org |

| Crystal System | Orthorhombic | mindat.orghandbookofmineralogy.org |

| Class (H-M) | mmm (2/m 2/m 2/m) - Dipyramidal | mindat.org |

| Space Group | Pnma | mindat.orghandbookofmineralogy.orgarizona.edu |

| Cell Parameters | a = 14.134(7) Å, b = 3.648(2) Å, c = 5.357(2) Å | handbookofmineralogy.orgarizona.edu |

| Unit Cell Volume | 276.21 ų | mindat.org |

| Color | Colorless | mindat.orghandbookofmineralogy.org |

| Tenacity | Friable, fibrous | handbookofmineralogy.orgarizona.edu |

| Hardness (Mohs) | Very soft | handbookofmineralogy.org |

| Specific Gravity | 2.926 (Calculated) | handbookofmineralogy.orgarizona.edu |

Geochemical Distribution and Formation Pathways

The formation of sodium metavanadate minerals like munirite and metamunirite is confined to specific geochemical environments. They typically occur as secondary minerals formed during the weathering and oxidation of primary vanadium-bearing deposits, especially in sandstone-hosted uranium-vanadium ores. webmineral.comusgs.gov

These minerals are often found as efflorescences (crusts formed by the evaporation of water) in the weathered zones of these deposits, particularly in arid or semi-arid climates such as the Colorado Plateau in the USA and the Siwalik sandstones in Pakistan. mindat.orgwebmineral.comarizona.edu The formation process involves the leaching of vanadium from primary minerals by groundwater. In more alkaline environments, colorless metavanadates like munirite and rossite may form, in contrast to the more common orange-colored decavanadates (e.g., pascoite) that form under different conditions. arizona.edu Metamunirite is a subsequent product, forming directly from the dehydration of munirite as it is exposed to air. handbookofmineralogy.orgarizona.edu Associated minerals often include other secondary vanadates such as rossite, metarossite, and pascoite, as well as various clay minerals. handbookofmineralogy.org

Crystallographic Comparison with Other Naturally Occurring Vanadium Minerals

The crystal chemistry of vanadium allows for a diverse range of mineral structures. Comparing munirite and metamunirite with other vanadate minerals highlights variations in crystal systems and the polymerization of vanadate polyhedra. acs.orgrruff.info

Table 3: Crystallographic Comparison of Selected Vanadium Minerals

| Mineral | Formula | Crystal System | Key Structural Feature | Source(s) |

|---|---|---|---|---|

| Munirite | NaVO₃·~2H₂O | Monoclinic | Hydrated vanadate chains | mindat.org |

| Metamunirite | NaVO₃ | Orthorhombic | Chains of VO₅ square pyramids | cambridge.orgarizona.edu |

| Rossite | Ca(VO₃)₂(H₂O)₄ | Triclinic | Contains Ca²⁺ and 4 H₂O molecules | handbookofmineralogy.orgresearchgate.net |

| Metarossite | Ca(VO₃)₂(H₂O)₂ | Triclinic | Dehydration product of rossite | handbookofmineralogy.orgresearchgate.net |

| Shcherbinaite | V₂O₅ | Orthorhombic | Layers of VO₅ square pyramids | msaweb.org |

Advanced Synthesis and Preparation Methodologies for Sodium Metavanadate Dihydrate

Chemical Precipitation and Crystallization Routes

Chemical precipitation is a primary method for synthesizing sodium metavanadate dihydrate. This approach relies on the reaction of vanadium precursors with sodium-containing compounds in solution, followed by crystallization to isolate the desired hydrated salt.

Reaction of Vanadium Pentoxide with Alkali Hydroxides

A prevalent and direct method for preparing sodium metavanadate involves the reaction of vanadium pentoxide (V₂O₅) with a strong alkali like sodium hydroxide (B78521) (NaOH). vulcanchem.comvanmotech.com The chemical equation for this reaction is:

2NaOH + V₂O₅ → 2NaVO₃ + H₂O vulcanchem.comchemequations.com

The process typically involves adding vanadium pentoxide in small amounts to a hot, concentrated solution of sodium hydroxide while maintaining vigorous stirring. vulcanchem.comcrystalls.info To ensure the reaction goes to completion, the mixture is heated to approximately 100°C for a period of several minutes. vulcanchem.com Following the reaction, the solution is filtered to eliminate any unreacted materials or impurities. vulcanchem.com For purification, a non-solvent such as cold ethanol, acetone, or toluene (B28343) is added to the filtrate, causing the sodium metavanadate to precipitate as fine crystals. vulcanchem.comvanmotech.comcrystalls.info These crystals are then filtered and washed with a small quantity of the same solvent to remove residual sodium hydroxide. vulcanchem.comvanmotech.com

| Parameter | Value/Description |

| Reactant 1 | Vanadium Pentoxide (V₂O₅) |

| Reactant 2 | Sodium Hydroxide (NaOH) |

| Stoichiometry (for 100g NaVO₃·2H₂O) | 57.57 g V₂O₅ and 25.32 g NaOH vulcanchem.comvanmotech.comcrystalls.info |

| Reaction Temperature | ~100°C vulcanchem.com |

| Purification Method | Precipitation using cold ethanol, acetone, or toluene vulcanchem.com |

Synthesis Protocols Utilizing Ammonium (B1175870) Metavanadate Precursors

An alternative precipitation route uses ammonium metavanadate (NH₄VO₃) as the vanadium source, which reacts with sodium hydroxide. vulcanchem.com This reaction is characterized by the evolution of ammonia (B1221849) gas, as shown in the following equation:

NaOH + NH₄VO₃ → NaVO₃ + H₂O + NH₃↑ vulcanchem.comcrystalls.info

In this synthesis, a hot solution of ammonium metavanadate is added in portions to a saturated solution of sodium hydroxide with continuous heating and stirring. vulcanchem.comcrystalls.info The significant release of ammonia gas necessitates that this procedure be conducted in a well-ventilated area, such as a fume hood. vulcanchem.comvanmotech.comcrystalls.info

| Parameter | Value/Description |

| Reactant 1 | Ammonium Metavanadate (NH₄VO₃) |

| Reactant 2 | Sodium Hydroxide (NaOH) |

| Stoichiometry (for 100g NaVO₃·2H₂O) | 74.06 g NH₄VO₃ and 25.32 g NaOH vulcanchem.comvanmotech.comcrystalls.info |

| Key Feature | Release of ammonia gas vulcanchem.com |

| Safety Precaution | Must be performed in a fume hood or open environment vulcanchem.comvanmotech.com |

Electrochemical and Ion-Exchange Membrane Techniques for Vanadate (B1173111) Production

Electrochemical methods employing ion-exchange membranes offer a different approach to producing sodium metavanadate. This technique avoids the direct addition of certain precipitating agents. google.com One patented method involves the electrolysis of a sodium vanadate solution, such as sodium orthovanadate, using an ion-exchange membrane. google.comresearchgate.net

In this process, a sodium vanadate solution serves as the anolyte. google.com During electrolysis, sodium ions (Na⁺) migrate from the anode chamber through a cation-exchange membrane to the cathode chamber. researchgate.net Simultaneously, water oxidation at the anode produces hydrogen ions, causing a decrease in the pH of the anolyte. researchgate.net By controlling the electrolysis conditions, the pH at the anode is adjusted to a range of 7.0 to 8.0. This pH adjustment shifts the equilibrium of the vanadate species in the solution, resulting in the formation of sodium metavanadate with a specific sodium-to-vanadium molar ratio of 0.95-1.05. google.com The resulting sodium metavanadate solution can then be concentrated to induce crystallization. google.com This method simplifies the production process and can reduce wastewater containing certain salts. google.com

| Parameter | Value/Description |

| Starting Material | Sodium Vanadate Solution (e.g., Sodium Orthovanadate) google.comresearchgate.net |

| Technology | Ion-Exchange Membrane Electrolysis google.com |

| Target pH (Anode) | 7.0 - 8.0 google.com |

| Target Na:V Molar Ratio | 0.95 - 1.05 google.com |

| Voltage | 5 - 15 V |

| Current | 0.01 - 1.5 A |

| Electrolysis Time | 2 - 8 hours |

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal synthesis are advanced methods for producing crystalline materials from solutions at elevated temperatures and pressures. scribd.comnih.gov These techniques are particularly useful for creating nanomaterials with controlled morphology. scribd.com In a hydrothermal process, water is used as the solvent, while a solvothermal process employs organic solvents. scribd.comresearchgate.net

These methods can be applied to the synthesis of sodium vanadates. For instance, heating a solution of sodium decavanadate (B1236424) under hydrothermal conditions can lead to the formation of stable oxide phases, including sodium metavanadate (NaVO₃). The specific phase and morphology of the resulting vanadium oxide product are influenced by key parameters such as temperature and pH. researchgate.net While these methods are powerful for generating a variety of nanostructured vanadium oxides, precise control of reaction conditions is necessary to selectively produce the desired this compound. nih.govresearchgate.net

Microwave-Assisted Synthesis for Enhanced Efficiency

To improve reaction efficiency and reduce synthesis time, microwave-assisted techniques have been developed. google.com This modern approach utilizes microwave heating to accelerate the deamination reaction between ammonium metavanadate and a sodium source like sodium bicarbonate, sodium carbonate, or sodium hydroxide. vulcanchem.comgoogle.com

The process involves combining the reactants in specific molar ratios (VO₃⁻:Na⁺ = 1:1.01–1.05) in water. vulcanchem.comgoogle.com The solution is then subjected to microwave heating at temperatures between 25-70°C while simultaneously applying a vacuum for 15-30 minutes to facilitate the removal of ammonia. vulcanchem.comgoogle.com This rapid and uniform heating significantly shortens the reaction time compared to conventional methods. google.com Following the deamination step, the solution is crystallized to yield this compound. google.comgoogle.com

| Parameter | Value/Description |

| Reactants | Ammonium Metavanadate and a Sodium Source (e.g., NaHCO₃) vulcanchem.com |

| Molar Ratio (VO₃⁻:Na⁺) | 1:1.01–1.05 vulcanchem.comgoogle.com |

| Heating Method | Microwave Irradiation google.com |

| Temperature | 25 - 70°C vulcanchem.comgoogle.com |

| Reaction Time | 15 - 30 minutes vulcanchem.comgoogle.com |

| Key Feature | Enhanced efficiency and reduced reaction time google.com |

Controlled Crystallization and Hydration Level Regulation

The final step in many synthesis routes is the controlled crystallization of the product from solution. Sodium metavanadate typically crystallizes from aqueous solutions as the dihydrate (NaVO₃·2H₂O). crystalls.info The conditions of crystallization are crucial for determining the final product's purity, crystal size, and hydration state.

One method involves stirring and evaporative crystallization of the reaction solution until a significant volume of crystals has formed (approximately 2/3 to 4/5 of the solution volume). vulcanchem.comgoogle.com The crystals are then isolated by filtration and washed with cold water (1-10°C) to obtain pure this compound. google.comgoogle.com

Regulating the hydration level is a critical aspect of the final processing. To obtain the anhydrous form of sodium metavanadate, the dihydrate crystals can be subjected to a drying and dehydration step. This is typically achieved by heating the this compound crystals in an oven at a temperature range of 150-200°C for 30 to 60 minutes. vulcanchem.comgoogle.comgoogle.com This thermal treatment removes the two molecules of water of crystallization, yielding anhydrous NaVO₃. google.com The significant increase in the solubility of sodium metavanadate with temperature is an important factor that can be leveraged for effective recrystallization and purification. vulcanchem.com

| Process | Parameters | Outcome |

| Crystallization | Evaporation until crystals occupy 2/3 - 4/5 of solution volume; Wash with 1-10°C water. google.comgoogle.com | This compound (NaVO₃·2H₂O) |

| Dehydration | Heat dihydrate crystals at 150-200°C for 30-60 minutes. google.comgoogle.com | Anhydrous Sodium Metavanadate (NaVO₃) |

Industrial-Scale Synthesis and Process Optimization

The industrial-scale production of this compound is primarily driven by the processing of vanadium-bearing raw materials, such as vanadium slag, stone coal, and fly ash. google.comtandfonline.commdpi.com The core objective of these industrial processes is to efficiently extract vanadium and convert it into a water-soluble form, which is then purified and crystallized. researchgate.net Optimization strategies focus on maximizing yield and purity while minimizing costs, energy consumption, and environmental impact.

Several methodologies are employed for large-scale synthesis, with the most common routes originating from a sodium vanadate leach solution. This solution is typically obtained after the sodium roasting of vanadium-containing ores or slags, a process that converts various vanadium oxides into soluble sodium vanadate. mdpi.comresearchgate.net

Key Industrial Synthesis Routes

Precipitation via pH Adjustment from Leachate: A prevalent industrial method involves the careful manipulation of pH in a vanadium-rich leach solution. google.compatsnap.com This process can be broken down into two critical stages:

Step 1: Precipitation of Sodium Polyvanadate: The initial leach solution, containing various ions, is first treated with an inorganic acid, such as sulfuric acid, to adjust the pH to a highly acidic range of 1.1-1.6. google.compatsnap.com The solution is then heated to 90°C and held at a boil for 60 to 90 minutes. google.com This specific combination of low pH and high temperature facilitates the hydrolysis and precipitation of vanadium as solid sodium polyvanadate, achieving a precipitation rate of over 99.5%. patsnap.com

Step 2: Conversion to Sodium Metavanadate: The precipitated sodium polyvanadate solid is separated and then reacted with a sodium hydroxide solution. The pH is carefully raised to a basic range of 8.0-8.5. google.compatsnap.com This mixture is again heated to 90°C until boiling, which converts the polyvanadate into the desired sodium metavanadate. google.com The resulting solid is then cooled, filtered, and dried to yield a high-purity product. google.com

Ion-Exchange Membrane Electrolysis: This method offers a more direct route from a sodium vanadate solution, simplifying production steps and reducing chemical waste. google.com A sodium vanadate solution, typically derived from the water leaching of roasted vanadium materials, is used as the anolyte in an electrolysis cell with an ion-exchange membrane. google.com The electrolysis process removes excess sodium ions and simultaneously reduces the solution's pH. google.com By controlling the voltage (5-15V) and duration (2-8 hours), the process is optimized to achieve a final pH of 7.0-8.0 and a sodium-to-vanadium molar ratio of 0.95-1.05, which is ideal for the direct crystallization of sodium metavanadate. google.com A significant advantage of this method is the avoidance of sulfuric acid and ammonium salts, thereby eliminating the production of wastewater containing sodium sulfate (B86663) and ammonium sulfate. google.com

Reaction from Ammonium Metavanadate: Another established industrial pathway involves the reaction of ammonium metavanadate with a sodium source like sodium hydroxide or sodium carbonate. vanmotech.comgoogle.comcrystalls.info In this process, a heated solution of ammonium metavanadate is mixed with a saturated solution of sodium hydroxide. vanmotech.comcrystalls.info The reaction produces sodium metavanadate, water, and a significant release of ammonia gas. vanmotech.com The resulting solution is then subjected to evaporation and crystallization to obtain this compound crystals. google.comgoogle.com

Process Optimization and Research Findings

Process optimization is critical for the economic viability and environmental sustainability of sodium metavanadate production. Research focuses on key parameters that influence reaction efficiency, product quality, and cost.

pH Control: The pH is arguably the most critical parameter in the precipitation method. Maintaining a pH between 1.1 and 1.6 is essential for maximizing the precipitation of sodium polyvanadate. patsnap.com A pH below 1.1 increases acid consumption and can lead to the formation of soluble VO2+ cations, which reduces the yield. patsnap.com Conversely, a pH above 1.6 increases the solubility of polyvanadate ions, also leading to a lower precipitation rate. patsnap.com The subsequent conversion to sodium metavanadate requires a shift to a basic pH of 8.0-8.5. google.com

Temperature and Reaction Time: Temperature directly affects reaction kinetics. For the precipitation of sodium polyvanadate and its subsequent conversion, heating to 90°C and maintaining a boiling state for 60-120 minutes is shown to be effective. google.com

Energy Efficiency: To address the high energy consumption and long reaction times of traditional heating methods, microwave heating has been investigated. In the synthesis from ammonium metavanadate and sodium carbonate, microwave-assisted deamination reactions were completed in as little as 15 minutes, a significant reduction from the 5+ hours required by conventional methods. google.com This drastically shortens the production cycle and reduces energy costs. google.com

Yield and Purity: The two-step precipitation method demonstrates high efficiency, with reported vanadium element yields of 94% and a final product purity of 99.5% (as NaVO₃). google.com The microwave-assisted process starting from ammonium metavanadate reports a product yield of over 75%, with a total vanadium recovery rate exceeding 98% after recycling the filtrate. google.com

The following tables summarize key operational parameters and compare the different industrial synthesis methodologies.

| Parameter | Stage 1: Polyvanadate Precipitation | Stage 2: Metavanadate Conversion |

|---|---|---|

| pH Value | 1.1 - 1.6 google.compatsnap.com | 8.0 - 8.5 google.compatsnap.com |

| Temperature | 90°C to boiling google.compatsnap.com | 90°C to boiling google.compatsnap.com |

| Duration | 60 - 90 minutes google.compatsnap.com | 60 - 120 minutes google.com |

| Key Reagents | Inorganic Acid (e.g., H₂SO₄) patsnap.com | Sodium Hydroxide (NaOH) google.compatsnap.com |

| Vanadium Precipitation Rate | > 99.5% patsnap.com | N/A |

| Methodology | Key Advantages | Key Disadvantages | Reported Yield/Recovery |

|---|---|---|---|

| Polyvanadate Precipitation | High purity and yield google.com | Multi-step process, use of acid and alkali patsnap.com | 94% V element yield; >99.5% product purity google.com |

| Ion-Exchange Electrolysis | Simplified process, reduced chemical waste (no sulfate/ammonium wastewater) google.com | Requires specialized electrolysis equipment, energy intensive | High purity product directly from solution google.com |

| From Ammonium Metavanadate | Can use readily available raw materials; can be significantly accelerated with microwave heating google.comgoogle.com | Generates ammonia gas, requiring careful handling and ventilation vanmotech.comcrystalls.info | >75% product yield; >98% total V recovery google.com |

Structural Elucidation and Crystallographic Investigations of Sodium Metavanadate Dihydrate and Polymorphs

Crystal Structure Analysis of NaVO₃·2H₂O (Munirite)

Munirite is a hydrated form of sodium metavanadate, found in nature on sandstone, likely resulting from the oxidation of primary vanadium-bearing minerals. webmineral.com Its structure provides a foundational basis for understanding the anhydrous variants that can be derived from it.

Crystallographic studies of munirite have identified its structure as belonging to the monoclinic crystal system. The determined space group is P 2₁/a. This classification indicates a specific set of symmetry operations that define the arrangement of atoms within the crystal lattice. The unit cell parameters, which define the dimensions and shape of the fundamental repeating unit of the crystal, have been reported as follows:

| Parameter | Value |

| a | 16.72 Å |

| b | 3.636 Å |

| c | 8.015 Å |

| β | 111° |

| System | Monoclinic |

| Space Group | P 2₁/a |

Data sourced from the Mineralogy Database. webmineral.com

Within the crystal structure of vanadate (B1173111) minerals, vanadium atoms can exhibit various coordination geometries, including tetrahedral, square pyramidal, and octahedral arrangements. uh.eduresearchgate.net In the broader family of sodium metavanadate structures, vanadium is commonly found in tetrahedral (four-coordinate) or square pyramidal (five-coordinate) environments. The sodium ions typically occupy octahedral sites, coordinated by six oxygen atoms. While detailed refinement data for munirite's specific coordination is not extensively detailed in the provided search results, the structural relationship to β-NaVO₃ suggests that the core structural motif of (VO₃)n chains is preserved. arizona.edu

Polymorphism of Anhydrous Sodium Metavanadate (α-NaVO₃ and β-NaVO₃)

Anhydrous sodium metavanadate (NaVO₃) exists in at least two distinct polymorphic forms, designated as α-NaVO₃ and β-NaVO₃. These polymorphs have the same chemical formula but differ in their crystal structures.

The α and β forms of NaVO₃ are distinguished by their crystal systems and the coordination environment of the vanadium atom.

α-NaVO₃ : This polymorph crystallizes in the monoclinic system. At room temperature, it exists in a ferroelectric phase with the space group Cc. researchgate.net Upon heating to above 380°C, it undergoes a phase transition to a paraelectric phase with the space group C2/c. researchgate.net In the α-form, the vanadium atom is coordinated by four oxygen atoms, forming VO₄ tetrahedra. materialsproject.org The sodium atoms are octahedrally coordinated by six oxygen atoms. materialsproject.org

β-NaVO₃ : This form, which corresponds to the mineral metamunirite, has an orthorhombic crystal structure with the space group Pnma. arizona.edu In this structure, the vanadium atom is five-coordinate, forming VO₅ square pyramids. These pyramids link together to create zig-zag (VO₃)n chains. arizona.edu

A comparison of their crystallographic data highlights these structural differences:

| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| α-NaVO₃ (ferroelectric) | Monoclinic | Cc | 10.494 | 9.434 | 5.863 | 108.80° |

| α-NaVO₃ (paraelectric) | Monoclinic | C2/c | 10.595 | 9.671 | 5.926 | 108.75° |

| β-NaVO₃ (metamunirite) | Orthorhombic | Pnma | 14.134 | 3.648 | 5.357 | 90° |

Data sourced from ResearchGate and RRUFF. arizona.eduresearchgate.net

The transition between the ferroelectric and paraelectric phases of α-NaVO₃ is a well-documented, temperature-dependent phenomenon. researchgate.net

A direct structural pathway exists between the hydrated and one of the anhydrous forms. The mineral metamunirite (β-NaVO₃) is understood to form through the dehydration of munirite (NaVO₃·2H₂O). arizona.edu Studies have indicated a close structural relationship between these two forms, suggesting that the loss of water can proceed without causing a complete collapse or radical disruption of the crystal structure. arizona.edu This implies that the underlying arrangement of the vanadate chains is similar in both munirite and metamunirite. An intermediate state, corresponding to a monohydrate (NaVO₃·H₂O), has also been proposed as part of this dehydration process. arizona.edu

Spectroscopic Characterization Techniques for Structural Insights

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) spectroscopy, serves as a powerful non-destructive tool for probing the molecular structure of vanadate compounds. These techniques provide a "vibrational fingerprint" by identifying the characteristic stretching and bending modes of the vanadate units.

In sodium metavanadate, the fundamental building blocks are typically VO₄ tetrahedra or VO₆ octahedra, which form extended chains or layers. IR spectroscopy is frequently used to confirm the identity of sodium metavanadate. nih.gov The spectra are characterized by specific absorption bands corresponding to the vibrations of these vanadium-oxygen polyhedra.

The primary vibrational modes observed for vanadate species include:

Symmetric Stretching Modes (ν₁): These typically appear as strong bands in the Raman spectra. For tetrahedral (VO₄)³⁻ units, the ν₁ mode is often observed around 824 cm⁻¹. scispace.com For more complex polyvanadates containing VO₆ units, intense bands may appear in the 950-1010 cm⁻¹ region, corresponding to the stretching of terminal V=O bonds. nih.govresearchgate.net

Antisymmetric Stretching Modes (ν₃): These modes are active in both IR and Raman spectra. For tetrahedral units, they are found between 780 and 855 cm⁻¹. scispace.com In polyvanadates, bands in the 803-860 cm⁻¹ region are often assigned to these antisymmetric stretching vibrations. nih.govresearchgate.net

Bending Modes (ν₂ and ν₄): These vibrations occur at lower wavenumbers. The ν₂ bending modes are typically found in the 404-458 cm⁻¹ region, while the ν₄ bending modes are observed between 530-620 cm⁻¹. nih.govresearchgate.net

The presence of water of hydration in sodium metavanadate dihydrate would introduce additional broad bands in the IR spectrum, typically in the 3000-3600 cm⁻¹ region (O-H stretching) and around 1600-1650 cm⁻¹ (H-O-H bending). The precise positions and shapes of the vanadate vibrational bands can provide subtle insights into the degree of polymerization, the coordination number of vanadium, and the presence of structural distortions within the crystal lattice.

Table 1: Typical Vibrational Modes for Vanadate Compounds

| Vibrational Mode | Type | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Activity |

| ν₁ | Symmetric Stretch | 820 - 1010 | Raman Active |

| ν₃ | Antisymmetric Stretch | 780 - 860 | IR and Raman Active |

| ν₄ | Bending | 530 - 620 | IR and Raman Active |

| ν₂ | Bending | 305 - 460 | IR and Raman Active |

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique for probing the local chemical environment of specific nuclei. For sodium metavanadate, ⁵¹V and ²³Na NMR are particularly informative.

⁵¹V Solid-State NMR: The ⁵¹V nucleus is an excellent probe for NMR studies due to its high natural abundance (99.75%) and relatively small nuclear quadrupole moment, despite being a quadrupolar nucleus (I = 7/2). researchgate.net ⁵¹V ssNMR spectroscopy can provide critical information about the number of distinct vanadium sites in the crystal structure, their oxidation state, and their coordination geometry (e.g., tetrahedral vs. octahedral). researchgate.net The chemical shift anisotropy, which is the orientation dependence of the chemical shift, reveals details about the symmetry of the local vanadium environment. Distortions in the VOₓ polyhedra can be readily detected through changes in the NMR lineshape. researchgate.net

²³Na Solid-State NMR: Similarly, ²³Na NMR is used to characterize the environment of the sodium ions within the lattice. This technique can distinguish between different crystallographic sites for Na⁺, providing information on their coordination numbers and the symmetry of their local environment. rsc.org Studies on various sodium-containing materials have demonstrated the ability of ²³Na MAS NMR to identify ionic sodium components, characterize Na⁺ mobility, and probe the interactions between the sodium cations and the surrounding anionic framework. nih.govrsc.org For this compound, this technique would be crucial for understanding the role of the sodium ions in stabilizing the crystal structure and their interaction with the water molecules.

X-ray diffraction (XRD) is the definitive technique for identifying crystalline phases and determining crystal structures. latech.edu For sodium metavanadate, powder XRD (PXRD) is routinely used to confirm the phase identity and purity of a sample. nih.govrsc.org The resulting diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), is unique to a specific crystalline material and can be matched with standard patterns from databases like the JCPDS for identification. researchgate.net

While detailed crystallographic data for the dihydrate form is less common in the literature, extensive studies have been conducted on the closely related anhydrous sodium metavanadate (NaVO₃), which exists in different polymorphic forms. At room temperature, NaVO₃ can exist in a monoclinic, ferroelectric phase with the space group Cc. researchgate.net Upon heating, it undergoes a phase transition to a paraelectric phase with the space group C2/c. researchgate.net These structural studies reveal a framework built from infinite chains of corner-sharing VO₄ tetrahedra. materialsproject.orgmaterialsproject.org

The analysis of XRD data provides precise lattice parameters (the dimensions and angles of the unit cell), which are fundamental to defining the crystal structure. The sharpness and intensity of the diffraction peaks also offer information about the sample's crystallinity and crystallite size. latech.edu

Table 2: Crystallographic Data for Anhydrous Sodium Metavanadate (NaVO₃) Polymorphs

| Property | Ferroelectric Phase (Room Temp) researchgate.net | Paraelectric Phase (>380°C) researchgate.net | Monoclinic Phase materialsproject.org |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | Cc | C2/c | C2/c |

| a (Å) | 10.494 | 10.595 | 10.55 |

| b (Å) | 9.434 | 9.671 | 9.48 |

| c (Å) | 5.863 | 5.926 | 5.87 |

| β (º) | 108.80 | 108.75 | 108.6 |

| Volume (ų) | ~549.5 | ~574.0 | ~556.9 |

Dehydration Behavior and Thermal Stability of this compound

The thermal stability and dehydration pathway of hydrated compounds are critical parameters that can be investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). rsc.org

For this compound (NaVO₃·2H₂O), heating is expected to induce the loss of its two water molecules. TGA measures the change in mass of a sample as a function of temperature, providing quantitative information about the dehydration process. The dehydration would be observed as one or more distinct steps of mass loss in the TGA curve. If the two water molecules are crystallographically non-equivalent or are bound with different energies, their removal may occur at different temperatures, resulting in a two-step dehydration process. The total mass loss should correspond to the theoretical water content of the dihydrate.

DTA, which measures the temperature difference between a sample and a reference material, would show endothermic peaks corresponding to the energy absorbed during the dehydration process. The temperatures of these peaks indicate the points of maximum dehydration rate. Following the complete removal of water, the resulting anhydrous NaVO₃ may undergo further phase transitions at higher temperatures, which would also be detectable by DTA. rsc.org For instance, TGA has been used to determine the moisture content in anhydrous samples of sodium metavanadate, confirming its utility for analyzing water content. nih.gov

Theoretical and Computational Approaches to Crystal Lattices and Electronic Structure

Theoretical and computational methods, particularly those based on Density Functional Theory (DFT), provide powerful insights that complement experimental findings. These approaches allow for the detailed investigation of the geometric and electronic structure of materials like sodium metavanadate. nih.gov

Computational studies of anhydrous NaVO₃ have successfully modeled its crystal structure, confirming the monoclinic space group and the arrangement of atoms within the unit cell. materialsproject.orgmaterialsproject.org These models provide precise atomic coordinates and predict key structural features, such as bond lengths and angles, with high accuracy.

Key findings from computational models of NaVO₃ include:

Vanadium Coordination: The structure consists of corner-sharing VO₄ tetrahedra that form one-dimensional chains. materialsproject.org There are crystallographically inequivalent V⁵⁺ sites, with V-O bond distances ranging from approximately 1.65 Å to 1.84 Å. materialsproject.orgmaterialsproject.org

Sodium Coordination: The Na⁺ ions are located between the vanadate chains and are coordinated to oxygen atoms. Models show inequivalent Na⁺ sites with Na-O bond distances in the range of 2.27 Å to 2.60 Å. materialsproject.orgmaterialsproject.org

Electronic Structure: Calculations can also determine the electronic band structure and density of states, providing insights into the material's electronic properties, such as its insulating or semiconducting nature and its optical characteristics.

These theoretical approaches are invaluable for interpreting experimental data from XRD and spectroscopic techniques. For example, DFT can be used to calculate theoretical vibrational frequencies, aiding in the assignment of experimental Raman and IR spectra, or to predict NMR parameters to help refine structural models derived from experimental NMR data. researchgate.netnih.gov

Table 3: Computationally Determined Bond and Lattice Parameters for Monoclinic NaVO₃

| Parameter | Value (Å or º) | Source |

| V-O Bond Distance Range | 1.68 - 1.84 | materialsproject.org |

| Na-O Bond Distance Range | 2.27 - 2.34 | materialsproject.org |

| Lattice Parameter 'a' | 12.53 | materialsproject.org |

| Lattice Parameter 'b' | 9.32 | materialsproject.org |

| Lattice Parameter 'c' | 6.24 | materialsproject.org |

| Lattice Angle 'β' | 119.64 | materialsproject.org |

Aqueous Solution Chemistry and Vanadium Speciation from Sodium Metavanadate Dihydrate

Dissolution and Hydration Equilibria

Sodium metavanadate dihydrate is a water-soluble salt. jackwestin.com Upon dissolution in water, the metavanadate anion, [VO₃]⁻, which exists as a long-chain polymer in the solid crystalline state, undergoes hydration. The dissolution process establishes an equilibrium between the solid phase and the various vanadate (B1173111) species in the aqueous phase.

The solubility of sodium metavanadate is temperature-dependent. Studies have shown that at least two solid phases can exist in contact with water solutions: the anhydrous form (NaVO₃) and the dihydrate form (NaVO₃·2H₂O), with their solubility curves intersecting at approximately 35°C. The dihydrate form is typically less soluble at lower temperatures, and its solubility increases more steeply with temperature compared to the anhydrous salt. For instance, at 25°C, the solubility of the dihydrate has been reported to be around 21.10 g of anhydrous NaVO₃ per 100 g of water, which corresponds to a molality of approximately 1.73 mol/kg. Reaching this equilibrium can be a slow process, sometimes requiring extended periods of equilibration.

pH-Dependent Speciation of Vanadate Ions in Aqueous Media

The speciation of vanadium(V) in aqueous solution is exceptionally sensitive to pH. When this compound dissolves, a variety of mononuclear and polynuclear vanadate species are formed. The distribution of these species is governed by a series of pH-dependent equilibria.

In strongly alkaline solutions (pH > 13), the predominant species is the tetrahedral orthovanadate ion (VO₄³⁻). As the pH is lowered, this ion becomes protonated to form HVO₄²⁻ and then H₂VO₄⁻. The approximate pKa values for these equilibria are around 12, 8, and 4, respectively, though these values can vary with ionic strength. In the near-neutral pH range, the monovanadate H₂VO₄⁻ is a significant species, especially at low vanadium concentrations.

As the pH decreases and the total vanadium concentration increases, condensation reactions occur, leading to the formation of various polyoxovanadates (polymeric oxoanions). These include the divanadate (V₂O₇⁴⁻), cyclic tetravanadate (V₄O₁₂⁴⁻), and pentavanadate (V₅O₁₅⁵⁻) species. In strongly acidic solutions (pH < 2), the predominant species is the dioxovanadium(V) cation, commonly known as the pervanadyl ion (VO₂⁺).

10 [VO₃]⁻ + 4 H⁺ ⇌ [V₁₀O₂₈]⁶⁻ + 2 H₂O

Although thermodynamically unstable at pH values above 6, the decomposition of decavanadate (B1236424) back to simpler vanadate species can be slow, allowing it to persist under conditions where it is not the equilibrium species. researchgate.net

The complex equilibria between the various vanadate species can be described by a set of equilibrium constants. These constants define the conditions under which each species is stable. For example, the protonation equilibria of the orthovanadate ion are key to understanding the system at different pH values.

| Equilibrium | Approximate pKa |

| HVO₄²⁻ ⇌ VO₄³⁻ + H⁺ | ~12 |

| H₂VO₄⁻ ⇌ HVO₄²⁻ + H⁺ | ~8.0 |

| H₃VO₄ ⇌ H₂VO₄⁻ + H⁺ | ~3.8 |

Note: These values are approximate and depend on temperature and ionic strength.

The relationships between pH, total vanadium concentration, and the distribution of the different vanadate species are best visualized using speciation diagrams. These diagrams plot the fractional abundance of each vanadium species as a function of pH for a given total vanadium concentration. At low concentrations (e.g., < 10⁻⁴ M), mononuclear species like H₂VO₄⁻ and HVO₄²⁻ dominate over a wide pH range. As the total vanadium concentration increases, the domains of stability for polynuclear species such as tetravanadate and decavanadate become much more prominent.

Spectroscopic Techniques for Solution Species Characterization (e.g., ⁵¹V NMR, UV-Vis Spectroscopy)

Spectroscopic methods are invaluable for identifying and quantifying the various vanadate species coexisting in solution.

⁵¹V NMR Spectroscopy : Vanadium-51 is an excellent nucleus for NMR spectroscopy due to its high natural abundance (99.75%) and sensitivity. The chemical shift of the ⁵¹V nucleus is highly sensitive to the coordination environment, size, and protonation state of the vanadate species. This allows for the distinct identification of different species in solution. scispace.com The chemical shifts are typically reported relative to an external standard of vanadium oxytrichloride (VOCl₃).

| Vanadate Species | Typical ⁵¹V Chemical Shift Range (ppm) |

|---|---|

| Monovanadate (V₁) | -555 to -560 |

| Divanadate (V₂) | -567 to -571 |

| Tetravanadate (V₄) | -576 |

| Decavanadate (V₁₀) | -420, -495, -515 (multiple peaks due to different V sites) |

The binding of vanadate to macromolecules, such as proteins, can cause significant broadening of the NMR signals due to the quadrupolar nature of the ⁵¹V nucleus. scispace.com

UV-Vis Spectroscopy : The different vanadate species exhibit distinct charge-transfer transitions in the ultraviolet and visible regions of the electromagnetic spectrum, making UV-Vis spectroscopy a useful tool for studying speciation. cdnsciencepub.comresearchgate.net Monomeric vanadates are colorless and absorb primarily in the UV region. The formation of polynuclear species, particularly the orange-colored decavanadate, results in a shift of absorption into the visible range. researchgate.net The ligand-to-metal charge transfer (LMCT) bands are pH-dependent. For instance, V(V) species show a characteristic absorption band around 266 nm. researchgate.net This technique is often coupled with potentiometry to determine formation constants for different species in solution as a function of pH. libretexts.org

Thermodynamic Studies of Solution Processes

Thermodynamic studies, particularly calorimetry, provide fundamental data on the energy changes associated with the dissolution and speciation of vanadates.

The enthalpy of solution (ΔH°soln) is the heat change associated with the dissolution of a substance. Calorimetric measurements have been performed to determine the enthalpies of dissolution of this compound in various aqueous media. These experiments are crucial for deriving the standard enthalpy of formation (ΔH°f) of the crystalline solid and the related aqueous ions.

The dissolution of NaVO₃·2H₂O in aqueous solutions of sodium perchlorate (B79767) at 298.15 K has been measured to determine the standard enthalpy of formation of the crystalline dihydrate. Similarly, dissolving the salt in acidic solutions allows for the calculation of the standard formation enthalpy of the VO₂⁺ ion.

The standard enthalpy of formation for the solid crystalline NaVO₃ is approximately -1148 kJ/mol. jackwestin.com The enthalpy of solution is an important parameter that, when combined with the lattice energy, provides insight into the hydration enthalpy of the constituent ions. The process can be either endothermic or exothermic depending on the balance between the energy required to break the crystal lattice and the energy released upon ion hydration.

| Compound/Ion | State | Standard Enthalpy of Formation (ΔH°f) (kJ/mol) |

|---|---|---|

| NaVO₃ | crystal | -1148 |

| H₂O | liquid | -285.8 |

| VO₂⁺ | aqueous | -487.9 |

| HVO₄²⁻ | aqueous | -902.5 |

Note: Values are approximate and may vary slightly between different sources.

The dissolution of this compound (NaVO₃·2H₂O) in water initiates a complex series of hydrolysis and polymerization reactions, leading to a pH- and concentration-dependent equilibrium of various oxovanadium species. The metavanadate ion, [VO₃]⁻, which exists in the solid crystalline structure, undergoes transformation in aqueous solution to form a variety of polyoxovanadates.

The speciation of vanadium(V) in aqueous media is intricate, with the formation of monomeric, dimeric, tetrameric, and decameric vanadates. At alkaline to neutral pH, the predominant species are the tetrahedral monovanadate ([VO₄]³⁻) and its protonated forms, such as [HVO₄]²⁻ and [H₂VO₄]⁻. As the pH of the solution decreases, these monomeric species tend to polymerize.

In mildly acidic to neutral solutions, the formation of cyclic and linear polyvanadates occurs. For instance, the tetrameric vanadate, [V₄O₁₂]⁴⁻, is a significant species in near-neutral solutions. Further acidification leads to the formation of the highly stable decavanadate ion, [V₁₀O₂₈]⁶⁻, which imparts a characteristic orange color to the solution. The formation of decavanadate is favored at pH values below 6. nih.gov

The concentration of the sodium metavanadate solution also plays a crucial role in the distribution of these species. At lower concentrations, less condensed species are favored, while higher concentrations promote the formation of polyvanadates. The interplay between pH and concentration dictates the specific vanadium species present in the solution at any given time.

The following table summarizes the general relationship between pH and the predominant vanadium(V) species in an aqueous solution derived from sodium metavanadate.

Table 1: Predominant Vanadium(V) Species in Aqueous Solution as a Function of pH

| pH Range | Predominant Vanadium(V) Species |

|---|---|

| > 13 | [VO₄]³⁻ (Orthovanadate) |

| 9 - 13 | [HVO₄]²⁻ (Protonated Orthovanadate) |

| 7 - 9 | [H₂VO₄]⁻, [V₂O₇]⁴⁻ (Pyrovanadate) |

| 4 - 7 | [V₄O₁₂]⁴⁻ (Metavanadate), [H₂V₁₀O₂₈]⁴⁻ |

| 2 - 4 | [V₁₀O₂₈]⁶⁻ (Decavanadate), [HV₁₀O₂₈]⁵⁻ |

Calorimetric Investigations of Hydrate Transformations

Calorimetric studies have been conducted to determine the thermodynamic properties associated with the hydration and dissolution of sodium metavanadate. These investigations provide crucial data on the enthalpy changes that occur during these processes.

The enthalpy of solution for this compound (NaVO₃·2H₂O) has been measured in various aqueous solutions to understand the energetics of its dissolution. Calorimetric measurements have been performed in aqueous solutions of sodium perchlorate at different ionic strengths. researchgate.netresearchgate.net These studies are essential for deriving the standard enthalpy of formation of the crystalline dihydrate.

The following table presents data on the enthalpy of solution for this compound in aqueous solutions of sodium perchlorate at 298.15 K. researchgate.net

Table 2: Enthalpies of Solution of NaVO₃·2H₂O in Aqueous Sodium Perchlorate at 298.15 K

| Ionic Strength (mol/L) | Enthalpy of Solution (ΔHsoln) (kJ/mol) |

|---|---|

| 0.3 | Value not specified in search results |

| 0.5 | Value not specified in search results |

Solubility Phase Equilibria in the NaVO₃–H₂O System and Related Systems

The solubility of sodium metavanadate is highly dependent on temperature and the presence of other solutes. The stable solid phase in equilibrium with a saturated aqueous solution can be either the anhydrous salt (NaVO₃) or the dihydrate (NaVO₃·2H₂O), depending on the temperature. acs.orgacs.org

The NaVO₃–H₂O Binary System

Studies have been conducted to determine the solubility of both anhydrous sodium metavanadate and its dihydrate in water over a range of temperatures. The solubility of the dihydrate has a steeper positive temperature coefficient than the anhydrous form. The transition temperature at which the stable solid phase changes from the dihydrate to the anhydrous form has been a subject of investigation.

The following table presents solubility data for this compound in water at various temperatures.

Table 3: Solubility of this compound in Water

| Temperature (K) | Solubility (g NaVO₃ / 100 g H₂O) |

|---|---|

| 298.15 | 11.83 acs.org |

| 303.15 | Data not available in search results |

| 313.15 | Data not available in search results |

| 323.15 | Data not available in search results |

Related Ternary and Quaternary Systems

The solubility of sodium metavanadate is influenced by the presence of other salts. Phase equilibria in ternary and quaternary systems containing sodium metavanadate have been investigated to understand these effects.

The stable phase equilibrium of the ternary system NaVO₃–KVO₃–H₂O has been studied at 298.15 K. acs.org The phase diagram is of a complex eutectic type, with three crystallization fields corresponding to NaVO₃·2H₂O, KVO₃, and a complex salt. acs.org The solubility of sodium metavanadate decreases in the presence of potassium metavanadate.

The following table presents the equilibrium solubility data for the NaVO₃–KVO₃–H₂O system at 298.15 K.

Table 4: Solid-Liquid Phase Equilibrium Data for the Ternary System NaVO₃–KVO₃–H₂O at 298.15 K

| Liquid Phase Composition (mass %) | Solid Phase | |

|---|---|---|

| w(NaVO₃) | w(KVO₃) | |

| 11.83 | 0 | NaVO₃·2H₂O |

| 9.55 | 2.89 | NaVO₃·2H₂O |

| 7.21 | 6.02 | NaVO₃·2H₂O |

| 5.15 | 9.18 | NaVO₃·2H₂O + Complex Salt |

| 3.89 | 10.11 | Complex Salt |

| 2.17 | 10.05 | Complex Salt |

| 0.88 | 10.10 | Complex Salt + KVO₃ |

Data extracted from a study on the phase equilibrium of the NaVO₃–KVO₃–H₂O system. acs.org

Advanced Catalytic Applications of Sodium Metavanadate and Its Derivatives

Heterogeneous Catalysis: Mechanisms and Performance

In heterogeneous catalysis, sodium metavanadate is a key component in reactions involving the transformation of hydrocarbons. Its efficacy stems from the ability of the vanadium center to cycle through various oxidation states, facilitating redox mechanisms crucial for catalytic activity.

Sodium metavanadate has been identified as a significant promoter for the oxidative dehydrogenation of propane (ODP), a critical process for the production of propylene. Research on silica-supported vanadyl species demonstrates that promotion with sodium metavanadate (NaVO₃) can substantially enhance the rate of propene formation. rsc.orgethz.ch Specifically, the use of β-NaVO₃ as a promoter can increase the specific rate of propene formation by as much as 125% at 450°C compared to the unpromoted catalyst. rsc.orgethz.ch This enhancement is accompanied by a moderate decrease in selectivity towards propene. rsc.orgethz.ch

The mechanism behind this improved performance is linked to the dispersion of vanadium sites on the silica support. Higher dispersion, facilitated by the β-NaVO₃ phase, leads to greater catalytic activity. rsc.orgethz.ch Conversely, agglomeration of these sites and the formation of a poorly dispersed Na₁₊ₓV₃O₈ phase can decrease catalytic performance. rsc.orgethz.ch Vanadate-based materials are frequently employed as redox-active catalysts in the oxidative dehydrogenation of propane. acs.org

Performance of Sodium Metavanadate Promoted Catalysts in Propane ODH

| Promoter Phase | Temperature (°C) | Increase in Propene Formation Rate (%) | Relative Decrease in Propene Selectivity (%) | Propane Conversion (%) |

|---|---|---|---|---|

| α-NaVO₃ | 450 | 30 | 10 | 5.8 |

| β-NaVO₃ | 450 | 125 | 15 | 8.2 |

Sodium metavanadate acts as a crucial promoter or active component in supported vanadium oxide (VOx) catalysts, influencing their structural and chemical properties. The addition of alkali metals like sodium to supported vanadia catalysts can affect the dispersion of vanadia as well as the acid-base and redox characteristics of the catalyst. mpg.de In silica-supported systems, sodium metavanadate promotion has been shown to lead to a higher dispersion of vanadium sites, which is directly associated with enhanced catalytic activity in propane dehydrogenation. rsc.orgethz.ch The interaction between the sodium vanadate (B1173111) and the support material is critical; structural characterization has revealed that a more favorable interaction leads to the formation of metastable β-NaVO₃, which contributes to the catalyst's performance. rsc.orgethz.ch

Electrocatalysis and Fuel Cell Technologies

Vanadate-based materials are increasingly explored for their applications in electrocatalysis, particularly in the context of fuel cells and electrochemical sensors. Their ability to facilitate electron transfer and modify electrode surfaces makes them valuable for enhancing the efficiency and stability of electrochemical devices.

Direct formic acid fuel cells (DFAFCs) face challenges related to the poor electrocatalytic stability of carbon-supported palladium (Pd/C) catalysts. researchgate.net Modifying these catalysts with sodium metavanadate offers a promising solution. When a Pd/C catalyst is dipped in a NaVO₃ solution, VO₃⁻ ions are adsorbed onto the catalyst surface. researchgate.net This modification has been found to significantly inhibit the decomposition of formic acid, which produces CO, a known poison for palladium catalysts. researchgate.net

The result is a marked improvement in the electrocatalytic performance and stability of the Pd/C catalyst for formic acid oxidation. The peak current density for the modified catalyst is 13% higher than for the unmodified catalyst. researchgate.net More impressively, chronoamperometric measurements show that after 6000 seconds, the current density at the NaVO₃-modified catalyst is 42% higher, demonstrating significantly enhanced long-term stability. researchgate.net

Effect of NaVO₃ on Pd/C Catalyst for Formic Acid Oxidation

| Parameter | Improvement with NaVO₃ Modification |

|---|---|

| Peak Current Density | 13% higher |

| Current Density after 6000 s | 42% higher |

The electrochemical properties of vanadate-modified electrodes are typically evaluated using techniques such as Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS). mdpi.commdpi.comacs.org These methods provide insights into the electrode's performance, including its electron transfer rate and electroactive surface area.

Studies on various metal vanadate-modified electrodes (e.g., iron vanadate, bismuth vanadate) consistently show improved electrochemical performance compared to unmodified electrodes. mdpi.commdpi.com Modification with vanadate nanoparticles can lead to a larger electroactive surface area and lower electron transfer resistance, which significantly accelerates the rate of electron transfer. mdpi.com For instance, the modification of graphite electrodes with bismuth vanadate nanoparticles resulted in a synergistic effect that enhanced the kinetics of the electrode's redox processes. mdpi.com Similarly, iron vanadate modified electrodes exhibit high photoelectroactivity, making them suitable for photoelectrochemical sensor applications. mdpi.com These characterizations confirm the potential of vanadate-based materials in developing more efficient and stable electrodes for various electrochemical applications, including vanadium flow batteries. vacancyedu.com

Precursor in Nanomaterial Synthesis for Catalytic Systems

Sodium metavanadate is a valuable precursor for the synthesis of vanadium-based nanomaterials, particularly vanadium pentoxide (V₂O₅) nanoparticles. medcrave.comresearchgate.net Simple chemical methods can be employed, using sodium metavanadate as the vanadium source to produce V₂O₅ nanoparticles with controlled size and morphology. medcrave.comresearchgate.netsemanticscholar.org For example, V₂O₅ nanoparticles with sizes around 5-10 nm have been successfully synthesized using this approach. medcrave.comresearchgate.net

These synthesized nanomaterials have significant potential in catalysis and other applications due to their high surface area and redox activity. semanticscholar.org Vanadium oxide is a well-known catalyst for various oxidation reactions. semanticscholar.org Furthermore, sodium vanadate itself can be prepared in nanostructured forms, such as nanobelts and flakes, by controlling the pH of an alkaline V₂O₅ solution. researchgate.net These nanostructured materials exhibit interesting electrochemical properties, making them suitable for applications in electrodes and sensors. researchgate.net The use of sodium metavanadate as a precursor provides a straightforward and effective route to advanced catalytic nanomaterials. google.com

Preparation of Vanadium Pentoxide (V₂O₅) Nanoparticles

A prevalent and effective method for the synthesis of Vanadium Pentoxide (V₂O₅) nanoparticles from a sodium metavanadate precursor is through a simple chemical method, often employing a surfactant to control the size and morphology of the nanoparticles. researchgate.netnih.gov One common approach involves the use of Cetyl trimethylammonium bromide (CTAB) as a surfactant. researchgate.netnih.gov

The synthesis process typically begins with the dissolution of sodium metavanadate in deionized water. mdpi.com To this solution, ammonium (B1175870) chloride is added, which acts as a precipitating agent. mdpi.com The subsequent addition of a surfactant, such as CTAB, is a critical step that influences the particle size of the resulting nanoparticles. researchgate.netnih.gov The reaction mixture is then heated, leading to the formation of V₂O₅ nanoparticles. The as-prepared nanoparticles are often in the size range of approximately 5 nm. researchgate.netnih.gov

Post-synthesis treatment, such as annealing at elevated temperatures, can be employed to further control the crystallinity and size of the V₂O₅ nanoparticles. For instance, annealing can result in an increase in the average diameter of the nanoparticles to around 10 nm. researchgate.netnih.gov The presence of the CTAB surfactant has been shown to be effective in reducing the particle size to less than 10 nm. nih.gov

Characterization techniques such as X-ray diffraction (XRD) are used to confirm the V₂O₅ phase of the synthesized material. researchgate.netnih.gov High-resolution transmission electron microscopy (HRTEM) and field effect scanning electron microscopy (FESEM) are employed to analyze the morphology and size of the nanoparticles. researchgate.netnih.gov Fourier-transform infrared spectroscopy (FTIR) is utilized to identify the characteristic vibrational modes of the V-O and V-O-V bonds, confirming the formation of vanadium pentoxide. researchgate.netnih.gov

| Parameter | Value | Reference |

|---|---|---|

| Precursor | Sodium metavanadate | researchgate.netnih.gov |

| Surfactant | Cetyl trimethylammonium bromide (CTAB) | researchgate.netnih.gov |

| Size of As-Prepared Nanoparticles | ~5 nm | researchgate.netnih.gov |

| Size of Annealed Nanoparticles | ~10 nm | researchgate.netnih.gov |

| Effect of CTAB | Reduces particle size to <10 nm | nih.gov |

Fabrication of Vanadium Oxide Coated Carbon Nanotubes

Sodium metavanadate is also a key precursor in the fabrication of vanadium oxide coated carbon nanotubes (CNTs), creating composite materials with enhanced properties for catalytic and electrochemical applications. mpg.de A common method for this fabrication is a sol-gel process. rsc.org

The synthesis begins with the creation of a vanadium pentoxide (V₂O₅) xerogel from an aqueous solution of sodium metavanadate. rsc.org This is typically achieved by passing the sodium metavanadate solution through a proton exchange resin, which removes the sodium ions and forms decavanadic acid. rsc.org This acid then polymerizes over time to form a V₂O₅ hydrogel. rsc.org

Single-walled carbon nanotubes (SWCNTs) are then introduced into the V₂O₅ hydrogel. rsc.org To ensure a uniform dispersion and prevent agglomeration of the CNTs, they are often treated with a surfactant or polymer, such as poly(styrenesulfonate) (PSS). rsc.org The mixture is allowed to age, enabling the V₂O₅ nanoribbons to grow onto the surface of the SWCNTs, creating a V₂O₅-SWCNT hybrid structure. rsc.org

Following the integration of the CNTs, the excess water is removed from the gel, typically through a freeze-drying process. rsc.org The final step involves the pyrolysis of the dried composite at high temperatures, for instance at 400 °C in air, to yield the vanadium oxide coated carbon nanotubes. rsc.org This process results in a highly conductive three-dimensional network of V₂O₅-SWCNTs. rsc.org

The resulting composite material exhibits a uniform coating of V₂O₅ over the SWCNTs, which can be confirmed by transmission electron microscopy (TEM). rsc.org This intimate contact between the vanadium oxide and the carbon nanotubes is crucial for the enhanced performance of the composite in catalytic applications. rsc.org

| Step | Description | Reference |

|---|---|---|

| 1. Precursor | Aqueous solution of sodium metavanadate | rsc.org |

| 2. Xerogel Formation | Passing the precursor through a proton exchange resin to form a V₂O₅ hydrogel | rsc.org |

| 3. CNT Integration | Introduction of single-walled carbon nanotubes (SWCNTs) into the V₂O₅ hydrogel | rsc.org |

| 4. Drying | Freeze-drying to remove excess water | rsc.org |

| 5. Pyrolysis | Heating at high temperature (e.g., 400 °C) in air | rsc.org |

Synergistic Effects in Multi-component Catalytic Systems

The catalytic performance of materials derived from sodium metavanadate can be significantly enhanced through synergistic interactions within multi-component catalytic systems. This synergy can arise from the combination of the vanadium oxide with other metal oxides or by the influence of the sodium ions themselves on the catalyst's properties.

The presence of alkali metals, such as sodium from the sodium metavanadate precursor, can act as a promoter in supported vanadium oxide catalysts. mpg.de These alkali additives can influence the dispersion of the vanadia on the support material, as well as the acid-base and redox properties of the catalyst. mpg.de For instance, in the oxidative dehydrogenation of propane, the addition of sodium has been shown to impact the catalytic activity. mpg.de The formation of sodium-vanadate phases can alter the catalyst's melting behavior and the nature of the active sites. mpg.de

A direct synergistic effect has been observed when a carbon-supported palladium (Pd/C) catalyst is modified with sodium metavanadate for the electrocatalytic oxidation of formic acid. researchgate.net The presence of the vanadate species was found to inhibit the decomposition of formic acid, which can produce catalyst-poisoning carbon monoxide. researchgate.net This inhibition leads to an increase in the peak current density for formic acid oxidation, demonstrating a cooperative effect between the palladium and the vanadate. researchgate.net

Furthermore, the combination of V₂O₅ with other metal oxides, such as molybdenum trioxide (MoO₃) or tungsten trioxide (WO₃), is a well-established strategy to create highly active and selective catalysts for various oxidation reactions and for the selective catalytic reduction (SCR) of nitrogen oxides (NOx). lehigh.eduresearchgate.net In V₂O₅-MoO₃ mixed oxides, a synergistic effect is observed in the catalytic oxidation of various organic compounds. The mixed oxide often exhibits higher catalytic activity than the individual components. researchgate.net Similarly, in V₂O₅-WO₃/TiO₂ catalysts for SCR, the presence of tungsten oxide enhances the acidity and thermal stability of the catalyst, leading to improved performance. rsc.org While these systems may not always be synthesized directly from sodium metavanadate, the principles of synergy involving V₂O₅ are directly applicable to catalysts derived from it. The formation of bimetallic or mixed-oxide systems allows for the tuning of electronic properties and the creation of new active sites at the interface between the different oxide phases, leading to enhanced catalytic activity and selectivity. researchgate.net

| Catalytic System | Synergistic Effect | Application | Reference |

|---|---|---|---|

| Sodium-promoted supported V₂O₅ | Influences vanadia dispersion, acidity, and redox properties. | Oxidative dehydrogenation of propane | mpg.de |

| Pd/C modified with Sodium Metavanadate | Inhibits formic acid decomposition, reducing catalyst poisoning and enhancing current density. | Formic acid electrooxidation | researchgate.net |

| V₂O₅-MoO₃ mixed oxides | Exhibits higher catalytic activity in oxidation reactions compared to individual oxides. | Catalytic oxidation | researchgate.net |

| V₂O₅-WO₃/TiO₂ | WO₃ enhances acidity and thermal stability, improving catalytic performance. | Selective Catalytic Reduction (SCR) of NOx | rsc.org |

Materials Science and Engineering Applications of Sodium Metavanadate Dihydrate

Corrosion Inhibition and Surface Modification Technologies

In the realm of materials protection, sodium metavanadate is a key ingredient in the formulation of corrosion inhibitors and the development of conversion coatings, offering an alternative to traditional, more hazardous chromate-based treatments.

Vanadate (B1173111) conversion coatings (VCCs) are increasingly studied as environmentally friendlier alternatives to chromate (B82759) coatings for protecting various metals. researchgate.net

Carbon Steel: Sodium metavanadate (SMV) has been shown to be an effective corrosion inhibitor for carbon steel. Studies using the weight-loss method have evaluated its performance in aqueous solutions containing chloride ions. In one study, a concentration of 250 ppm of SMV alone exhibited a 56% inhibition efficiency. researchgate.netresearchgate.net This efficiency can be significantly enhanced through synergistic formulations. When combined with adipic acid, the inhibition efficiency for carbon steel corrosion reaches up to 98%. researchgate.netresearchgate.netiapchem.org The protective mechanism involves the formation of a film containing an Fe²⁺-SMV complex on the metal's surface. researchgate.netiapchem.org

Table 1: Corrosion Inhibition Efficiency on Carbon Steel

| Inhibitor System | Concentration | Inhibition Efficiency (%) |

|---|---|---|

| Sodium Metavanadate (SMV) | 250 ppm | 56 |

| Adipic Acid (AA) | 250 ppm | 61 |

| SMV + AA | 250 ppm + 250 ppm | 98 |

Data sourced from weight-loss method evaluations in an aqueous solution with 60 ppm Chloride ions. researchgate.net

Magnesium Alloys: Due to their high reactivity, magnesium alloys like AZ31 and AZ61 require surface treatments to prevent corrosion. scispace.combohrium.com Vanadium-based conversion coatings provide a promising, chromate-free solution. researchgate.netscispace.com The formation and effectiveness of the coating are influenced by process parameters such as the concentration of the sodium metavanadate solution and the immersion time. researchgate.netbohrium.com Increasing the vanadate concentration and treatment time generally produces a thicker protective layer. researchgate.netbohrium.com However, excessively long immersion can lead to cracking in the coating, which may reduce its corrosion resistance. bohrium.com Research indicates that an optimal coating on AZ61 magnesium alloy can be achieved by immersion in a 30 g/L NaVO₃ solution for 10 minutes. researchgate.net X-ray photoelectron spectroscopy (XPS) analysis of these coatings on magnesium alloys has revealed the presence of both V(V) and V(IV) hydroxides/oxides, which contribute to the protective barrier. researchgate.net

The inhibitory action of vanadates, often derived from precursors like sodium metavanadate, extends to their use as pigments in organic coatings. A key aspect of their function is a "self-healing" capability. When a defect occurs in the coating, vanadates can be released and form a protective film on the exposed metal surface. researchgate.net

For carbon steel, electrochemical studies, including potentiodynamic polarization, shed light on the inhibition mechanism. The addition of sodium metavanadate to a corrosive environment causes the corrosion potential to shift towards the anodic side. researchgate.net This indicates that the protective film primarily controls the anodic reaction, which is the dissolution of the metal. researchgate.netmdpi.com Fourier-transform infrared spectroscopy (FTIR) has confirmed that the protective film formed on carbon steel in the presence of SMV and adipic acid consists of Fe²⁺-SMV and Fe²⁺-adipic acid complexes, which block the active sites for corrosion. researchgate.net

Energy Storage Systems

Sodium metavanadate and its derivatives are integral to research and development in energy storage, contributing to advancements in batteries and supercapacitors.

Sodium-ion batteries (SIBs) are considered a promising alternative to lithium-ion batteries, largely due to the natural abundance and low cost of sodium. neicorporation.com Vanadium-based compounds are extensively explored as cathode materials for SIBs because of vanadium's multiple oxidation states (V²⁺ to V⁵⁺) and high theoretical capacity. rsc.org The larger size of sodium ions compared to lithium ions necessitates cathode materials with stable structures that can accommodate repeated insertion and extraction of Na⁺. neicorporation.com

Layered vanadium oxides and sodium vanadium bronzes, which can be synthesized from precursors like sodium metavanadate, are particularly suitable. For example, the γ-Na₀.₉₆V₂O₅ bronze has been synthesized and demonstrated promising electrochemical performance as a SIB cathode. researchgate.net It delivers a high operating voltage of 3.4 V vs. Na⁺/Na and an initial specific capacity of 125 mAh g⁻¹. researchgate.net Furthermore, it shows excellent structural reversibility and capacity retention, maintaining about 90% of its initial capacity after 50 cycles. researchgate.net